N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide
Description
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide is a boronate-containing methacrylamide derivative. Its structure features a pinacol-protected boronate ester attached to a phenyl ring, which is further substituted with a methacrylamide group. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or aryl-heteroaryl systems, critical in pharmaceutical and polymer chemistry . The methacrylamide group also enables its incorporation into polymers, making it valuable for creating functionalized materials .
Properties
IUPAC Name |
2-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-11(2)14(19)18-13-9-7-8-12(10-13)17-20-15(3,4)16(5,6)21-17/h7-10H,1H2,2-6H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEHAEGSSOCCQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronic Ester Formation via Suzuki-Miyaura Coupling
The foundational step in synthesizing this compound involves constructing the boronic ester moiety. A meta-substituted phenylboronic ester is typically prepared through Suzuki-Miyaura coupling between 3-bromophenylboronic acid and pinacol.
Key reagents and conditions :
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Catalyst : Tetrakis(triphenylphosphine)palladium(0) (0.5–2 mol%)
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Base : Sodium carbonate (2 equiv)
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Solvent : 1,4-dioxane/water (4:1 v/v)
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Temperature : 110°C under microwave irradiation
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Reaction time : 10–30 minutes
This method achieves yields of 70–85% by minimizing protodeboronation side reactions.
Table 1: Representative Conditions for Boronic Ester Synthesis
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.5–2 mol% Pd(PPh₃)₄ |
| Solvent System | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 110°C |
| Reaction Time | 10–30 minutes |
| Yield | 70–85% |
Methacrylamide Functionalization
The boronic ester intermediate undergoes amidation with methacryloyl chloride to introduce the polymerizable methacrylamide group.
Procedure :
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Substrate Activation : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1 equiv) is dissolved in anhydrous dichloromethane.
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Base Addition : Triethylamine (1.2 equiv) is added to scavenge HCl.
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Acylation : Methacryloyl chloride (1.1 equiv) is dropwise added at 0°C, followed by stirring at room temperature for 4–6 hours.
Workup :
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The crude product is washed with 5% NaHCO₃ to remove unreacted acid chloride.
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Purification via column chromatography (hexanes/ethyl acetate + 0.25% Et₃N) yields 55–65% of the target compound.
Table 2: Amidation Reaction Optimization
| Variable | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility |
| Temperature | 0°C → RT | Reduces side reactions |
| Equiv. Methacryloyl Cl | 1.1 | Balances reactivity and cost |
Advanced Synthetic Strategies
Ligand-Accelerated Catalysis
Steric hindrance at the meta position necessitates bulky ligands to enhance coupling efficiency. Screening ligands such as SPhos or XPhos improves yields by 15–20% in challenging substrates.
Case Study :
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Ligand : SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
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Yield Improvement : 62% → 77%
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Side Products : Homocoupling reduced from 12% to 3%
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance heat/mass transfer and reduce reaction times.
Parameters :
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Residence Time : 5 minutes
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Throughput : 1.2 kg/day
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Purity : >99% (by HPLC)
Characterization and Quality Control
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃): δ 1.3 (s, 12H, Bpin-CH₃), 2.0 (s, 3H, CH₃), 5.3–6.3 (m, 2H, CH₂=CH), 7.4–7.8 (m, 4H, Ar-H).
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IR (ATR) : 1650 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (B-O bond).
Table 3: Key Spectral Signatures
| Technique | Diagnostic Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 1.3 (s) | Bpin methyl groups |
| ¹³C NMR | δ 25.8 | Bpin quaternary carbon |
| IR | 1650 cm⁻¹ | Methacrylamide C=O |
Industrial-Scale Purification
Recrystallization Protocols
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Solvent Pair : Heptane/ethyl acetate (3:1)
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Purity After Recrystallization : 98.5% → 99.9%
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Yield Loss : <5%
Chromatographic Methods
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Stationary Phase : Silica gel (40–63 μm)
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Eluent : Hexanes/ethyl acetate (7:3) + 0.1% Et₃N
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Throughput : 200 g/batch
Challenges and Mitigation Strategies
Protodeboronation
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Cause : Hydrolysis of the boronic ester under basic conditions.
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Solution : Use degassed solvents and maintain inert atmosphere.
Polymerization of Methacrylamide
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Inhibition : Add 100 ppm hydroquinone monomethyl ether (MEHQ).
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Storage : Maintain at –20°C under nitrogen.
Case Study: Multi-Kilogram Synthesis
Objective : Produce 5 kg of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide for polymer research.
Process :
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Boronation Step :
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Scale: 3.2 kg 3-bromophenylboronic acid
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Yield: 82% (2.6 kg boronic ester)
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Amidation Step :
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Scale: 2.6 kg boronic ester → 1.9 kg final product (58% yield)
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Quality Metrics :
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Purity : 99.6% (HPLC)
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Residual Pd : <5 ppm (ICP-MS)
Emerging Methodologies
Photoredox Catalysis
Recent advances utilize visible light-mediated amidation to reduce energy input:
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Catalyst : Ir(ppy)₃ (1 mol%)
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Light Source : 450 nm LEDs
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Yield : 68% (room temperature, 6 hours).
Biocatalytic Approaches
Lipase-mediated acylation in non-aqueous media:
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Enzyme : Candida antarctica Lipase B (CAL-B)
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Solvent : tert-Butanol
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Conversion : 92% (24 hours, 40°C)
Chemical Reactions Analysis
Types of Reactions
N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide can undergo various types of chemical reactions, including:
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Suzuki-Miyaura Coupling: : This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst, forming biaryl or styrene derivatives.
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Hydrolysis: : The boronic ester group can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or triethylamine, used in various steps of the synthesis.
Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF).
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Boronic Acids: From hydrolysis of the boronic ester.
Polymers: From radical polymerization of the methacrylamide group.
Scientific Research Applications
N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Biological Research: Studied for its interactions with biological molecules and potential as a tool in biochemical assays.
Mechanism of Action
The mechanism of action of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide largely depends on its application:
In Organic Synthesis: The boronic ester group participates in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
In Polymerization: The methacrylamide group undergoes radical polymerization, leading to the formation of polymer chains.
In Biological Systems: The boron atom can interact with biological molecules, potentially inhibiting enzymes or altering cellular processes.
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
N-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Methacrylamide
- Structural Difference : Positional isomer (para-substituted phenyl vs. meta-substituted in the target compound).
N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acrylamide
- Structural Difference : Acrylamide group (lacking a methyl group) vs. methacrylamide.
- Impact : Methacrylamide offers higher thermal stability and slower polymerization kinetics, advantageous for controlled polymer synthesis .
N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Cyclopropanecarboxamide
- Structural Difference : Cyclopropanecarboxamide replaces methacrylamide.
- Impact : The rigid cyclopropane ring may reduce conformational flexibility, affecting binding in biological applications or polymer backbone dynamics .
Functional Group Variations
(E)-3-(4-Chlorophenyl)-N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acrylamide
- Structural Difference : Incorporates a chlorophenyl-acrylamide moiety.
3-Methacrylamidophenylboronic Acid
- Structural Difference : Boronic acid (unprotected) instead of pinacol boronate ester.
- Impact : Boronic acids are less stable under ambient conditions but more reactive in aqueous Suzuki reactions. The pinacol ester in the target compound offers improved stability for storage and handling .
Key Data Table
Research Findings
Reactivity in Cross-Couplings :
- The target compound exhibits moderate reactivity in Suzuki-Miyaura reactions due to steric hindrance from the meta-substituted phenyl group. Para-substituted analogs show faster coupling rates .
- Electron-withdrawing groups (e.g., chlorine in ) enhance oxidative addition with palladium catalysts but require careful optimization of reaction conditions .
Polymerization Behavior :
- Methacrylamide derivatives polymerize more slowly than acrylamides, enabling precise control over molecular weight in radical polymerization .
Stability and Solubility :
- Pinacol boronate esters (as in the target compound) are stable under aerobic conditions but require activation (e.g., hydrolysis) for aqueous reactions. Unprotected boronic acids are more reactive but prone to protodeboronation .
Biological Activity
N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of methacrylamides and incorporates a boron-containing moiety which is known for its utility in various chemical reactions and biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boron coordination chemistry. Boron compounds are known to form reversible covalent bonds with biomolecules, influencing various biochemical pathways.
Biological Activity
Recent studies have highlighted several key areas where this compound exhibits biological activity:
- Anticancer Properties :
- Enzyme Inhibition :
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Antimicrobial Activity :
- Initial findings suggest that the compound may possess antimicrobial properties. Further studies are required to elucidate its spectrum of activity against various pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Effective against malarial kinases | |
| Antimicrobial | Potential activity against pathogens | Ongoing studies |
Case Study: Anticancer Activity
In a study examining the anticancer effects of this compound on breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity at micromolar concentrations. The mechanism involved the activation of caspase pathways leading to programmed cell death.
Case Study: Enzyme Inhibition
A recent publication highlighted the compound's role as a covalent inhibitor of PfCLK3 (a malarial kinase). This study suggested that the compound could serve as a lead for developing single-dose treatments for malaria due to its unique binding properties and mechanism of action .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide?
- Methodology : The compound can be synthesized via condensation reactions between boronate-containing aniline derivatives and methacrylic acid derivatives. Key variables include:
- Reactant ratio : A 1:1.2 molar ratio of aromatic amine to methacrylic acid is typical to drive the reaction to completion .
- Catalysts : Phosphorus pentoxide (P₂O₅) or carbodiimides (e.g., DCC) are effective for activating carboxylic acids .
- Solvents : Xylene or dichloromethane (DCM) are common solvents due to their high boiling points and compatibility with acid catalysts .
- Yield optimization : Yields range from 27% to 62% depending on purification methods (e.g., column chromatography with hexanes/EtOAC + 0.25% Et₃N) .
Q. How is this compound characterized structurally?
- Spectroscopic techniques :
- ¹H/¹³C NMR : The boronic ester group (Bpin) shows characteristic signals at δ 1.3 ppm (quartet, 12H for tetramethyl groups) and δ 25–30 ppm in ¹³C NMR. The methacrylamide moiety exhibits vinyl protons at δ 5.3–6.3 ppm (doublets) and carbonyl signals at ~170 ppm .
- IR : Strong absorption bands at ~1650–1700 cm⁻¹ (amide C=O stretch) and ~1350 cm⁻¹ (B-O vibrations) confirm functional groups .
Q. What are its primary applications in cross-coupling reactions?
- Suzuki-Miyaura coupling : The boronic ester group enables aryl-aryl bond formation with palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides. Key conditions:
- Base: Na₂CO₃ or K₂CO₃ in aqueous/organic biphasic systems (e.g., DME/H₂O) .
- Temperature: 80–100°C under inert atmosphere .
Advanced Research Questions
Q. How can experimental design address low yields in Suzuki couplings involving this compound?
- Data contradiction analysis : Low yields may arise from steric hindrance at the meta-substituted phenyl group or competing protodeboronation. Strategies include:
- Ligand screening : Bulky ligands (e.g., SPhos) improve catalytic efficiency for hindered substrates .
- Solvent optimization : Use of polar aprotic solvents (e.g., DMF) enhances solubility of boronate intermediates .
- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify side reactions (e.g., homocoupling) .
Q. What strategies enable its use in stimuli-responsive polymer design?
- Dynamic covalent chemistry : The boronic ester can form pH-responsive bonds with diols (e.g., in hydrogels). Polymerization via RAFT or ATRP ensures controlled molecular weight:
- Monomer design : Co-polymerize with acrylates or acrylamides to tune hydrophilicity .
- Post-polymerization modification : React boronate groups with catechol derivatives for self-healing materials .
Q. How is this compound applied in prodrug development?
- Targeted drug delivery : The boronic ester acts as a protease-sensitive linker. For example:
- Conjugation : Condense the methacrylamide with hydroxylamine derivatives (e.g., O-benzylhydroxylamine) to create hydrolyzable prodrugs .
- In vitro validation : Hydrolysis under physiological pH (7.4) releases active drugs (e.g., histone deacetylase inhibitors) .
Q. What challenges arise in its use for covalent organic frameworks (COFs)?
- Crystallinity issues : The meta-substitution pattern may disrupt planar COF formation. Solutions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
